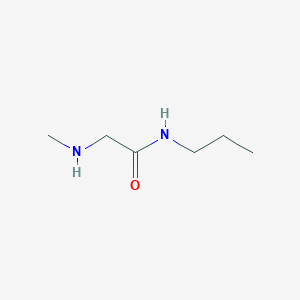

2-(methylamino)-N-propylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(methylamino)-N-propylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methylamino group attached to the nitrogen atom of the acetamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-propylacetamide can be achieved through several synthetic routes. One common method involves the reaction of propylamine with methyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.

Another approach involves the reductive amination of N-propylacetamide with formaldehyde and methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems for precise control of reaction conditions, ensuring consistent quality and high throughput.

化学反应分析

Types of Reactions

2-(methylamino)-N-propylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or amides.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

科学研究应用

Chemistry

In the field of organic chemistry, 2-(methylamino)-N-propylacetamide serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various organic synthesis reactions, making it an essential intermediate in the development of new compounds.

Biology

Research has indicated that this compound may interact with specific enzymes and receptors, potentially serving as a lead compound for drug development. Studies have explored its biological activities, including:

- Enzyme Interaction : Investigations into how this compound interacts with metabolic enzymes reveal its potential role in modulating enzyme activity relevant to various diseases.

- Pharmacological Potential : The compound has been studied for its potential therapeutic applications in treating neurological disorders and pain management due to its analgesic properties.

Medicine

The medicinal applications of this compound are particularly promising:

- Therapeutic Development : Ongoing research aims to evaluate its efficacy in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Analgesic Properties : Preliminary studies suggest that the compound may exhibit analgesic effects comparable to existing medications used for pain relief.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate for synthesizing various industrial compounds. Its unique properties make it suitable for developing new materials with specific functionalities.

Case Studies

Several case studies have examined the therapeutic potential of this compound:

- Neurodegenerative Disease Research : A study published in a pharmacological journal explored the compound's effects on microtubule stabilization, indicating its potential as a treatment for Alzheimer's disease by enhancing cellular stability .

- Cytotoxicity Studies : Research involving cancer cell lines demonstrated that derivatives of this compound exhibited selective cytotoxicity against certain tumor types while sparing normal cells, suggesting a promising avenue for anticancer drug development.

作用机制

The mechanism of action of 2-(methylamino)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Similar Compounds

- N-ethyl-N-methylethanamine

- Ethanol, 2-(methylamino)-

Comparison

Compared to similar compounds, 2-(methylamino)-N-propylacetamide exhibits unique properties due to the presence of the propylacetamide moiety. This structural difference can influence its reactivity, biological activity, and potential applications. For example, the longer alkyl chain in this compound may enhance its lipophilicity and membrane permeability, making it more effective in certain biological contexts.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activity opens up possibilities for pharmaceutical applications. Further research is needed to fully explore and harness the capabilities of this compound.

生物活性

2-(Methylamino)-N-propylacetamide, also known as N-propyl-2-methylaminoacetamide, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₁₃N₂O

- Molecular Weight : Approximately 115.17 g/mol

- CAS Number : 901273-19-6

The compound features a methylamino group attached to the second carbon of a propylacetamide structure, contributing to its unique chemical properties. It is often encountered in its hydrochloride salt form, which is characterized as an irritant and is frequently used in biochemical research and synthesis processes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may function as an agonist or antagonist , modulating the activity of these targets. Specific pathways and interactions depend on the biological system being studied.

Biological Activities

Research on this compound has highlighted several potential biological activities:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-2-(methylamino)acetamide | C₅H₁₃N₂O | Contains an additional methyl group |

| N-Butyl-2-(methylamino)acetamide | C₈H₁₉N₂O | Longer butyl chain provides different properties |

| 2-Amino-3-methyl-N-propylbutanamide | C₈H₁₉N₂O | Variation in side chain length affects activity |

| 1-(2-Methylamino)phenylpropanamide | C₁₁H₁₅N₂O | Aromatic substitution alters reactivity |

The unique combination of functional groups and chain length in this compound may influence its biological activity differently compared to these similar compounds.

Case Studies and Research Findings

- In Vitro Studies : Initial investigations into the binding affinity of this compound with various receptors have shown promise, particularly concerning serotonin and dopamine pathways. These studies suggest potential therapeutic roles in neuropharmacology.

- Pharmacological Evaluations : Ongoing pharmacological evaluations are examining the compound's efficacy as an analgesic and its role in modulating neuroinflammatory responses. These studies aim to elucidate the specific mechanisms through which this compound exerts its effects .

- Toxicological Assessments : While some derivatives exhibit genotoxicity, further research is needed to assess the safety profile of this compound, particularly regarding long-term exposure and potential side effects .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(methylamino)-N-propylacetamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting methylamine derivatives with propylamine or glycine analogs under reflux conditions in polar solvents (e.g., ethanol). For example, similar acetamide derivatives are synthesized by heating reactants with a condensing agent, such as DCC (dicyclohexylcarbodiimide), to facilitate amide bond formation . Optimization of yield (70–85%) requires careful control of stoichiometry, solvent polarity, and temperature (60–80°C). Catalysts like acetic acid or triethylamine may enhance reaction efficiency .

Q. How can researchers characterize the structural and purity parameters of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm the methylamino (–NHCH3) and propylamide (–NHC3H7) groups. Peaks at δ 2.8–3.2 ppm (N–CH3) and δ 1.5–1.7 ppm (propyl chain) are diagnostic .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) can verify the molecular ion peak at m/z 144.2 (C6H13N2O+) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>95%) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Solvent selection impacts reaction kinetics and purification:

- Reactions : Use DMSO for nucleophilic substitutions due to its high polarity .

- Crystallization : Ethanol-water mixtures (7:3 v/v) yield high-purity crystals via slow evaporation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity or stability data for this compound?

- Methodological Answer : Contradictions often arise from variations in substituent electronic effects or reaction conditions. Systematic approaches include:

- Control Experiments : Compare reactivity under inert (N2) vs. ambient conditions to assess oxidative stability .

- Solvent Screening : Test solvents with differing dielectric constants (e.g., THF vs. acetonitrile) to isolate polarity-dependent pathways .

- Kinetic Studies : Use pseudo-first-order kinetics to quantify rate constants for competing reactions (e.g., hydrolysis vs. alkylation) .

Q. What methodological strategies enhance enantiomeric purity during the synthesis of this compound derivatives?

- Methodological Answer : Chiral resolution techniques are critical for stereochemically complex analogs:

- Chiral Catalysts : Employ (R)- or (S)-BINAP ligands in asymmetric syntheses to induce enantioselectivity .

- Chiral HPLC : Use columns packed with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers (e.g., >99% ee) .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The methylamino group (–NHCH3) acts as an electron donor, while the acetamide carbonyl is electron-withdrawing. This duality affects reactivity:

属性

IUPAC Name |

2-(methylamino)-N-propylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-4-8-6(9)5-7-2/h7H,3-5H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBENNMIHCNYUJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。